molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate

Cat. No.: B8440127
M. Wt: 318.37 g/mol
InChI Key: XNYNDYVNBAGGOG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioethers.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core.

Scientific Research Applications

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.

    Pyrido[3,2-b]thieno[3,2-d]pyrimidines: These are more complex heterocycles with additional fused rings.

Uniqueness

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxypropylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H19N2NaO3S

Molecular Weight

318.37 g/mol

IUPAC Name

sodium;5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate

InChI

InChI=1S/C14H20N2O3S.Na/c1-3-18-13(19-4-2)5-7-15-12-9-11(17)14-10(16-12)6-8-20-14;/h6,8-9,13H,3-5,7H2,1-2H3,(H2,15,16,17);/q;+1/p-1

InChI Key

XNYNDYVNBAGGOG-UHFFFAOYSA-M

Canonical SMILES

CCOC(CCNC1=NC2=C(C(=C1)[O-])SC=C2)OCC.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (432 g, 1.27 mol) was mixed with sodium methoxide (95% pure, 75.8 g, 1.33 mol) and suspended in xylenes (2 L). The resultant mixture was heated at reflux for 2 h. The reaction mixture was gradually cooled to room temperature with stirring to afford light brown solids. The solids were collected by filtration and washed with toluene and dried under vacuum at 50-60° C. for 48 h to give the desired intermediate sodium 5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate (a solid). This crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO d6) δ 1.08 (m, 6H), 1.72 (q, 2H, J=6.8 Hz), 3.15 (m, 2H), 4.55 (t, 1H, J=6 Hz), 6.22 (s, 1H), 6.98 (d, 1H, J=5.2 Hz), 7.53 (d, 1H, J=5.2 Hz).
Name
5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
Quantity
432 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
75.8 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
2 L
Type
solvent
Reaction Step Three

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